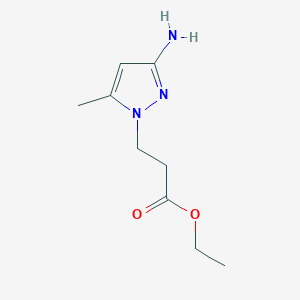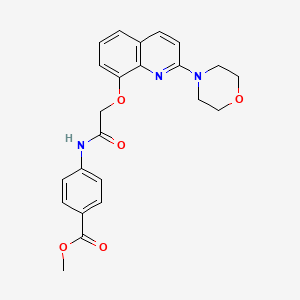
Methyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, such as “Methyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate”, has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold .Wissenschaftliche Forschungsanwendungen
Synthesis and Physicochemical Properties
Methyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate is related to compounds studied for their synthesis, toxicity, biodegradability, and physicochemical properties. For instance, research on morpholinium ionic liquids, which are structurally related, focuses on their potential as new biomass solvents and their moderate to low toxicity, highlighting the significance of the anion in determining their properties and potential applications in green chemistry (Pernak et al., 2011).
Antimicrobial and Antitumor Activity
Related quinazolinone compounds have demonstrated broad spectrum antitumor activities, which are significantly potent compared to traditional treatments. These findings suggest a promising avenue for the development of new anticancer agents (Al-Suwaidan et al., 2016). Additionally, the antimicrobial potential of new quinazolines highlights their utility in combating bacterial and fungal infections, presenting a valuable resource for developing novel antimicrobial agents (Desai et al., 2007).
Material Science and Corrosion Inhibition
Research on N-heterocyclic compounds based on 8-hydroxyquinoline demonstrates their effectiveness as corrosion inhibitors for mild steel in acidic solutions, blending insights from experimental techniques and quantum mechanical evaluations to understand their inhibitory mechanism (Rbaa et al., 2020). This highlights the potential of structurally similar compounds for applications in material protection and preservation.
Chemical Analysis and Sensing
Compounds like Methyl benzoate have been utilized as non-halogenated extraction solvents in the preconcentration of metals, showcasing their utility in analytical chemistry for environmental monitoring and metal analysis (Kagaya & Yoshimori, 2012). Furthermore, azo dyes based on 8-hydroxyquinoline benzoates have been synthesized for selective sensing of Hg2+, indicating the potential of these compounds in environmental sensing and pollution monitoring (Cheng et al., 2008).
Eigenschaften
IUPAC Name |
methyl 4-[[2-(2-morpholin-4-ylquinolin-8-yl)oxyacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-29-23(28)17-5-8-18(9-6-17)24-21(27)15-31-19-4-2-3-16-7-10-20(25-22(16)19)26-11-13-30-14-12-26/h2-10H,11-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSNLXJMNWHQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

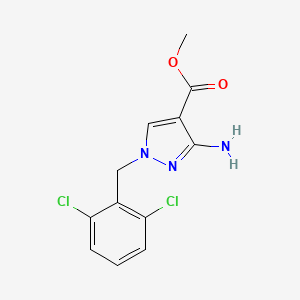

![9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B2676495.png)
![2-(2,4-difluorophenyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2676496.png)

![ethyl 3-cyano-2-(2-iodobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2676499.png)
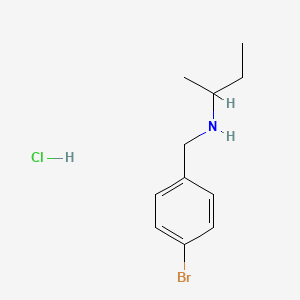
![N-[(4-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2676503.png)

![2-Chloro-1-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]propan-1-one](/img/structure/B2676506.png)
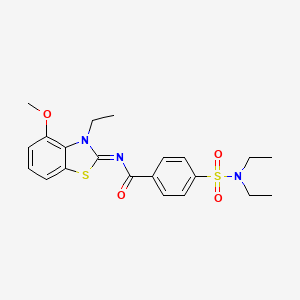
![(E)-4-(Dimethylamino)-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2676509.png)
